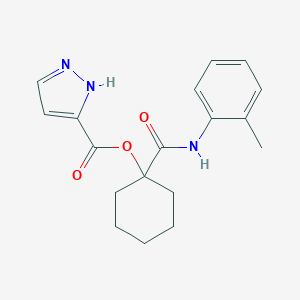![molecular formula C27H29N3O2 B242392 3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. It is commonly referred to as DMDD and is a member of the piperazine family of compounds. DMDD has been found to exhibit a range of biological activities, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of DMDD is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. DMDD has been found to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are essential enzymes for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
DMDD has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal properties. DMDD has also been found to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMDD has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. DMDD has also been extensively studied, and its biological activities and mechanism of action are well understood. However, there are also limitations to its use in laboratory experiments. DMDD is a complex compound that requires careful handling to ensure purity and stability. It can also be difficult to administer in vivo due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on DMDD. One potential area of investigation is the development of DMDD analogs with improved pharmacokinetic properties. Another area of research is the investigation of DMDD's potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DMDD and its potential use in the treatment of neurological disorders.
Synthesemethoden
DMDD can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)phenylhydrazine with 2,3-dimethylphenylacetic acid and 4-methylbenzoyl chloride. Another method involves the reaction of 4-(dimethylamino)phenylhydrazine with 2,3-dimethylphenylacetic acid and 4-methylbenzoyl isocyanate. The synthesis of DMDD is a complex process that requires careful attention to detail to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMDD has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. DMDD has also been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C27H29N3O2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-18-9-13-23(14-10-18)29-17-25(31)30(24-8-6-7-19(2)20(24)3)26(27(29)32)21-11-15-22(16-12-21)28(4)5/h6-16,26H,17H2,1-5H3 |
InChI-Schlüssel |
YIGYIWBMHXNKHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
